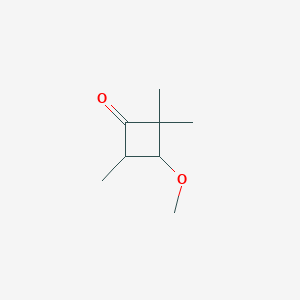
3-Methoxy-2,2,4-trimethylcyclobutan-1-one
描述
3-Methoxy-2,2,4-trimethylcyclobutan-1-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-2,2,4-trimethylcyclobutan-1-one (commonly referred to as MTMC) is a cyclic ketone with a unique structure that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound is characterized by its methoxy group and trimethyl substitution on the cyclobutane ring, which may influence its biological properties and potential applications.
Chemical Structure
- Molecular Formula : CHO
- SMILES : CC1C(C(C1=O)(C)C)OC
- InChI : InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10/h5,7H,1-4H
Biological Activity Overview
The biological activity of MTMC has been explored in several studies focusing on its potential therapeutic effects. The compound's structural features suggest it may interact with biological targets, leading to various pharmacological effects.
Antimicrobial Activity
MTMC has shown promising antimicrobial properties. In a study evaluating various cyclic ketones, MTMC exhibited significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity and Anticancer Potential
Research indicates that MTMC may possess cytotoxic effects against cancer cell lines. A recent study assessed the compound's efficacy against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
Results Summary:
- Cell Line : MCF-7
- IC : 25 µM
- Cell Line : HT-29
- IC : 30 µM
These findings suggest that MTMC may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.
The exact mechanism of action for MTMC remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in metabolic pathways. Similar compounds have been shown to modulate signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, MTMC was tested alongside standard antibiotics against multi-drug resistant strains. The results indicated that MTMC enhanced the effectiveness of certain antibiotics when used in combination therapy.
Case Study 2: Cancer Cell Line Studies
In vitro studies demonstrated that treatment with MTMC led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a potential mechanism for its cytotoxicity.
属性
IUPAC Name |
3-methoxy-2,2,4-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6(9)8(2,3)7(5)10-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLBHRYEGJSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1=O)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















